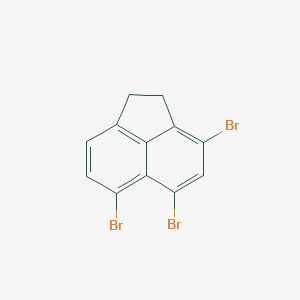
3,5,6-tribromo-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Tribromo-1,2-dihydroacenaphthylene is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three bromine atoms at the 3, 5, and 6 positions on the acenaphthylene ring system. It has the molecular formula C12H7Br3 and a molecular weight of 390.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,6-Tribromo-1,2-dihydroacenaphthylene can be synthesized through the bromination of acenaphthylene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as those described for laboratory synthesis. The process may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5,6-Tribromo-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the parent hydrocarbon or partially reduced intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of various substituted acenaphthylene derivatives.
Oxidation: Formation of acenaphthenequinone and other oxidized products.
Reduction: Formation of acenaphthylene and partially reduced intermediates.
Scientific Research Applications
3,5,6-Tribromo-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other brominated aromatic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5,6-tribromo-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
5,6-Dibromoacenaphthene: A related compound with two bromine atoms at the 5 and 6 positions.
Acenaphthene: The parent hydrocarbon without any bromine substitution.
1,2-Dihydroacenaphthylene: A partially hydrogenated derivative of acenaphthylene.
Uniqueness
3,5,6-Tribromo-1,2-dihydroacenaphthylene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H7Br3 |
|---|---|
Molecular Weight |
390.90 g/mol |
IUPAC Name |
3,5,6-tribromo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H7Br3/c13-8-4-2-6-1-3-7-9(14)5-10(15)12(8)11(6)7/h2,4-5H,1,3H2 |
InChI Key |
WFHZQSBRIFNEGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C3=C(C=CC1=C23)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















